molecular formula C4H14Cl2N2O2S2 B15201069 O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride

Cat. No.: B15201069
M. Wt: 257.2 g/mol
InChI Key: BYMPURQHZWYZGK-UHFFFAOYSA-N
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Description

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride ( 10027-70-0) is a high-purity chemical reagent offered with a guaranteed purity of 98% . Also known as 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride, this compound is characterized by its sulfonothioate functional group, a feature of interest in various biochemical research applications . The specific research applications and mechanism of action for this particular compound are an area of ongoing scientific investigation. Given its structural properties, it may serve as a valuable building block or intermediate in organic synthesis, particularly for developing molecules with potential biological activity. Researchers are exploring its utility in cross-linking reactions and as a precursor for more complex sulfonothioate-containing structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and the material must be stored as per the recommended conditions to ensure stability. For more detailed information, including certificates of analysis, please contact us directly.

Properties

Molecular Formula

C4H14Cl2N2O2S2

Molecular Weight

257.2 g/mol

IUPAC Name

2-(2-aminoethylsulfonothioyloxy)ethanamine;dihydrochloride

InChI

InChI=1S/C4H12N2O2S2.2ClH/c5-1-3-8-10(7,9)4-2-6;;/h1-6H2;2*1H

InChI Key

BYMPURQHZWYZGK-UHFFFAOYSA-N

Canonical SMILES

C(COS(=O)(=S)CCN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride typically involves the reaction of ethanesulfonothioic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Ethanesulfonothioic acid and 2-aminoethanol.

    Conditions: The reaction is usually conducted in an aqueous medium with a suitable catalyst to facilitate the formation of the sulfonothioate ester.

    Purification: The product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Reactors: Utilizing large reactors to handle the reactants and control the reaction parameters.

    Catalysts: Employing industrial-grade catalysts to enhance the reaction rate and yield.

    Purification: Implementing advanced purification techniques such as recrystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, which have diverse applications in synthetic chemistry and biochemistry.

Scientific Research Applications

O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.

    Biology: Employed in biochemical assays to study enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride involves its interaction with molecular targets through its amino and sulfonothioate groups. These interactions can modulate enzyme activity, protein function, and cellular pathways. The compound’s ability to form stable complexes with metal ions and other biomolecules makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride and structurally related compounds:

Compound Name Molecular Formula Functional Groups CAS RN Key Properties
This compound Not explicitly provided Sulfonothioate, amine, dihydrochloride Not available Hypothesized reactivity from sulfonothioate; likely polar and water-soluble.
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C₄H₁₂N₂S₂ Disulfide (-S-S-), amine 51-85-4 No significant health hazards reported; limited toxicological data .
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate C₆H₁₀N₄O₂·2HCl·H₂O Nitroimidazole, amine, dihydrochloride 49575-10-2 Solid (mp 195°C); likely used in antimicrobial or antiparasitic research .
Triethylenetetramine (TETA) C₆H₁₈N₄ Polyamine (four amine groups) 112-24-3 Chelating agent for copper overload disorders; forms stable metal complexes .

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